molecular formula C18H19N5O2S B2467592 7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421451-30-0

7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No. B2467592
CAS RN: 1421451-30-0
M. Wt: 369.44
InChI Key: NYELAAXRBCTEPK-UHFFFAOYSA-N
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Description

The compound contains an indazole moiety, which is a heterocyclic aromatic organic compound. Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .


Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving indazoles are diverse and include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .


Physical And Chemical Properties Analysis

Imidazole, a component of your compound, is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Chemical Structure

  • Thiazine derivatives, including compounds like 7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide, have been a focal point in synthetic chemistry due to their versatile applications. Solid-phase synthesis (SPS) techniques have been employed to synthesize heterocycles bearing oxazine and thiazine scaffolds, indicating the field's continued expansion and relevance in generating compounds with diverse functional groups and structural complexity (Králová et al., 2018).

Biological and Pharmacological Activities

  • Thiazine compounds have been recognized for their largely unexplored pharmacological activities. They have been implicated in the treatment of various diseases due to their roles as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic, and anticancer agents. The review of green synthesis methods for these derivatives highlights their significance as promising classes of medicinal compounds (Badshah & Naeem, 2016).

Drug Synthesis and Medicinal Chemistry

  • The chemical structure of 7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide shares similarities with other heterocyclic compounds that have demonstrated significant potential in drug development. The presence of a thiazine ring is crucial, as such structures are prominent in drug discovery due to their potential to act as drug candidates for a range of diseases including cancer, diabetes, hypertension, and various infections. The synthesis strategies often involve compounds like 2-aminothiophenol, indicating the structural versatility and potential of these compounds in creating new medicinal agents (Mir et al., 2020).

Mechanism of Action

While the specific mechanism of action for your compound is not available, indazole-containing compounds are known to have a wide variety of medicinal applications. For example, they can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

properties

IUPAC Name

7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-3-14-10(2)20-18-23(17(14)25)8-12(9-26-18)16(24)21-13-5-4-11-7-19-22-15(11)6-13/h4-7,12H,3,8-9H2,1-2H3,(H,19,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYELAAXRBCTEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC4=C(C=C3)C=NN4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethyl-N-(1H-indazol-6-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

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